5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-dimethylaniline with 2-methylpropyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidine-2,4-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like aminothiazoles and benzothiazoles share structural similarities and exhibit diverse biological activities.
Imidazoles: These heterocycles are also known for their wide range of applications in medicinal chemistry.
Uniqueness
5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a thiazolidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H20N2O2S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)8-17-14(18)13(20-15(17)19)16-12-6-5-10(3)7-11(12)4/h5-7,9,13,16H,8H2,1-4H3 |
InChI Key |
RPLBOTMRBQJGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C)C |
Origin of Product |
United States |
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